![molecular formula C8H10FNO2S B2756895 N-[(4-fluorophenyl)methyl]methanesulfonamide CAS No. 339104-96-0](/img/structure/B2756895.png)
N-[(4-fluorophenyl)methyl]methanesulfonamide
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Overview
Description
“N-[(4-fluorophenyl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 339104-96-0 . It has a molecular weight of 203.24 and its IUPAC name is N-(4-fluorobenzyl)methanesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “N-[(4-fluorophenyl)methyl]methanesulfonamide” is represented by the linear formula: C8H10FNO2S . The InChI Code for the compound is 1S/C8H10FNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis
“N-[(4-fluorophenyl)methyl]methanesulfonamide” is a solid compound . It has a molecular weight of 203.24 and its molecular formula is C8H10FNO2S .Scientific Research Applications
- Sumatriptan : N-methyl methanesulfonamide is a key component in the synthesis of sumatriptan , a widely used medication for treating migraines. Sumatriptan acts as a selective serotonin receptor agonist, relieving migraine symptoms by constricting blood vessels in the brain .
- Dofetilide : Another drug, dofetilide , used to manage atrial fibrillation, contains N-methyl methanesulfonamide in its structure .
- Researchers in organofluorine chemistry explore the unique properties of fluorinated compounds. N-[(4-fluorophenyl)methyl]methanesulfonamide is a valuable building block in this field .
- N-methyl methanesulfonamide derivatives, such as E-4031 , have been studied for their effects on ion channels, particularly potassium channels. These compounds play a role in cardiac electrophysiology research .
- Scientists investigate the biological activity of N-methyl methanesulfonamide analogs. For instance, N-{4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methyl methanesulfonamide is relevant in this context .
Medicinal Chemistry and Drug Development
Organofluorine Chemistry
Ion Channel Modulation
Biological Studies
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHZDVFQPKNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]methanesulfonamide |
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